1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride
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Overview
Description
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C14H16N2·2HCl. It is a derivative of ethanamine, featuring a phenyl group and a pyridin-4-ylmethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride typically involves the reaction of 1-phenylethanamine with pyridin-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-pyridinemethanamine
- N-ethyl-N-(2-thienylmethyl)ethanamine
- N-ethyl-N-(4-nitrobenzyl)ethanamine
Uniqueness
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl and pyridin-4-ylmethyl groups contribute to its versatility in various reactions and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-phenyl-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15-10-8-13;;/h2-10,12,16H,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWMUGXDTJLACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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